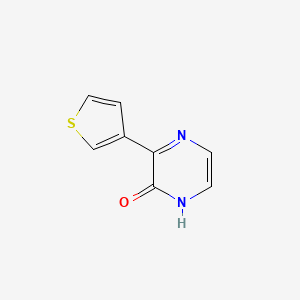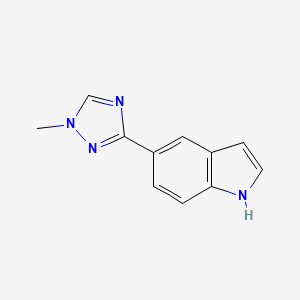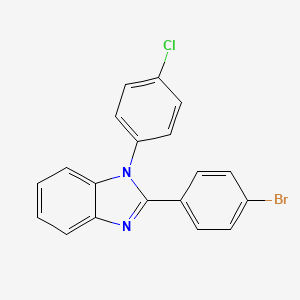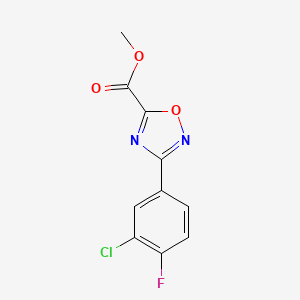
3-(3-Thienyl)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Thienyl)pyrazin-2(1H)-one is a heterocyclic compound that features a pyrazine ring fused with a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Thienyl)pyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-thiophenecarboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized to form the pyrazinone ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Thienyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrazinone ring to a pyrazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazolidine derivatives.
Substitution: Halogenated or aminated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-(3-Thienyl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-(3-Thienyl)pyrazin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,4-b]pyrazine: A related compound with similar structural features but different electronic properties.
Thienopyridine: Another heterocyclic compound with a thiophene ring fused to a pyridine ring.
Uniqueness
3-(3-Thienyl)pyrazin-2(1H)-one is unique due to its specific fusion of a pyrazine ring with a thiophene ring, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for applications in organic electronics and medicinal chemistry.
Propiedades
Fórmula molecular |
C8H6N2OS |
|---|---|
Peso molecular |
178.21 g/mol |
Nombre IUPAC |
3-thiophen-3-yl-1H-pyrazin-2-one |
InChI |
InChI=1S/C8H6N2OS/c11-8-7(9-2-3-10-8)6-1-4-12-5-6/h1-5H,(H,10,11) |
Clave InChI |
GUHJDKGCTZPPSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C2=NC=CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-7-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13699460.png)

![[3,4,6-Triacetyloxy-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13699464.png)
![1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B13699468.png)


![(S)-2-[(S)-2-[[(Benzyloxy)carbonyl]amino]-3-methylbutanamido]-5-ureidopentanoic Acid](/img/structure/B13699487.png)

![2-[Methoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B13699497.png)



![N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B13699543.png)

